molecular formula C12H17BrN2O B7977861 5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine

5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine

Cat. No.: B7977861
M. Wt: 285.18 g/mol
InChI Key: WXJPYDGTYWUGPD-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine is a chemical compound with the molecular formula C12H17BrN2O and is a valuable building block in medicinal chemistry and drug discovery research . The structure combines a bromo- and methyl-substituted pyridine ring, a common pharmacophore, with a piperidine moiety, which is a privileged scaffold found in numerous biologically active molecules and approved therapeutics . This combination makes the compound a versatile intermediate for the synthesis of more complex molecules targeting a range of biological pathways. The specific structural features of this compound offer multiple vectors for chemical modification. The bromine atom on the pyridine ring is a reactive site amenable to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups . The piperidine nitrogen provides a basic center that can be functionalized through reductive amination or amide bond formation, enabling further diversification of the molecular scaffold . Researchers can leverage this compound in structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of lead compounds. Compounds featuring similar piperidine and heteroaromatic motifs have been investigated in various therapeutic areas, including as antimalarial agents active against both asexual and sexual parasite stages . This product is provided for research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

5-bromo-4-methyl-2-(piperidin-4-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-9-6-12(15-7-11(9)13)16-8-10-2-4-14-5-3-10/h6-7,10,14H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJPYDGTYWUGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OCC2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Therapeutic Development : This compound serves as a crucial building block in the synthesis of potential therapeutic agents. Its ability to interact with biological targets makes it a candidate for developing drugs aimed at treating neurological disorders and cancers. The presence of the bromine atom and the piperidine moiety enhances its biological activity and selectivity towards specific receptors or enzymes.

Case Study : Research has indicated that derivatives of 5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine exhibit significant inhibition of certain protein kinases associated with cancer progression. These findings suggest its potential role as an anticancer agent, warranting further investigation into its efficacy and safety in clinical settings.

Chemical Biology

Mechanism of Action Studies : The compound is utilized in studies to elucidate the mechanisms by which pyridine derivatives affect cellular processes. Its interactions with enzymes or receptors can modulate biological pathways, providing insights into drug action and resistance mechanisms.

Research Example : A study demonstrated that this compound could inhibit specific signaling pathways involved in cell proliferation. This highlights its potential as a tool for understanding cellular responses to pharmacological agents.

Materials Science

Novel Material Development : The unique chemical properties of this compound allow it to be explored in the development of materials with specific electronic or optical characteristics. Its application in creating functional materials can lead to advancements in sensors or drug delivery systems.

Biological Studies

Target Interaction Analysis : The compound is employed in biological studies to investigate its interactions with various molecular targets, including receptors and enzymes. Understanding these interactions can aid in the design of more effective drugs with fewer side effects.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it often involves binding to the active site of an enzyme or receptor, leading to modulation of its activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine
  • Molecular Formula : C₁₂H₁₇BrN₂O
  • Molecular Weight : 285.19 g/mol
  • CAS Registry Number : 1289131-70-9

Structural Features :
This compound consists of a pyridine ring substituted with:

  • A bromine atom at position 5 (electron-withdrawing group).
  • A methyl group at position 4 (electron-donating group).
  • A (piperidin-4-yl)methoxy group at position 2, which introduces a nitrogen-containing six-membered ring (piperidine) via a methylene bridge.

The bromine atom increases molecular weight and may influence halogen bonding in receptor interactions .

Structural Analogs with Modified Substituents

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 1289131-70-9 C₁₂H₁₇BrN₂O 285.19 - 5-Br, 4-CH₃, 2-(piperidin-4-yl)methoxy Enhanced solubility due to piperidine; potential kinase inhibition
5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine 1289198-53-3 C₁₁H₁₅BrN₂O 271.16 - 5-Br, 4-CH₃, 2-piperidin-4-yloxy (no methylene bridge) Reduced steric bulk compared to methoxy analog; lower molecular weight
5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine 1015242-41-7 C₁₁H₁₅BrN₂O 271.15 - 5-Br, 2-(1-methylpiperidin-4-yl)oxy N-methylation increases lipophilicity; potential CNS activity
5-Bromo-2-methoxy-4-methylpyridine 164513-39-7 C₇H₈BrNO 202.05 - 5-Br, 4-CH₃, 2-OCH₃ (simple methoxy) Simplified structure; limited solubility in aqueous media
5-Bromo-4-methoxy-2-methylpyridine 886372-61-8 C₇H₈BrNO 202.05 - 5-Br, 4-OCH₃, 2-CH₃ (positional isomer) Altered electronic effects due to methoxy placement
A. Piperidine vs. Azetidine Rings
  • Piperidine (6-membered ring) : Provides conformational flexibility and moderate basicity (pKa ~11). Favors interactions with hydrophobic pockets in enzymes .
  • Azetidine (4-membered ring) : Higher ring strain and reduced basicity (pKa ~8). May limit stability in acidic environments but improve metabolic resistance .
B. Methoxy vs. Piperidinylmethoxy Groups
  • The (piperidin-4-yl)methoxy group in the target compound introduces a basic nitrogen and a larger steric profile compared to simple methoxy (e.g., 164513-39-7). This modification enhances solubility (e.g., 8 mg/mL for piperidine derivatives at physiological pH) and receptor-binding specificity .
C. Halogen Substituents
  • Chlorine analogs (e.g., 5-Bromo-2-chloro-4-(methoxymethyl)pyridine) show reduced steric hindrance but weaker halogen bonding .

Biological Activity

5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom, a methyl group, and a methoxy group linked to a piperidine moiety, contributing to its unique biological profile. The molecular formula is C12H16BrN2OC_{12}H_{16}BrN_{2}O with a molecular weight of approximately 285.18 g/mol .

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related pyridine derivatives possess notable efficacy against various bacterial strains.

Antibacterial Activity

A comparative analysis of the antibacterial activity of this compound reveals promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Pseudomonas aeruginosaNot significantly effective

The compound demonstrated complete bactericidal activity against both Staphylococcus aureus and Escherichia coli within 8 hours, indicating its potential as an effective antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. While specific data on the antifungal efficacy of this compound is limited, related pyridine derivatives have shown moderate inhibitory effects against fungal pathogens such as Candida species .

Anticancer Potential

Emerging studies suggest that the compound may also exhibit anticancer properties. For instance, derivatives of piperidine have been reported to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cell lines . These mechanisms point towards potential applications in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives. The presence of electron-donating groups such as methoxy and methyl enhances the compound's interaction with biological targets, potentially increasing its antimicrobial efficacy .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A comprehensive review assessed various pyridine compounds' antimicrobial properties, highlighting that modifications to the piperidine ring can significantly influence activity against Gram-positive and Gram-negative bacteria .
  • In Vitro Studies : In vitro assays demonstrated that certain substitutions on the piperidine ring enhanced antibacterial activity, suggesting that further optimization could yield more potent derivatives .
  • Cancer Cell Line Studies : Investigations into the effects of similar compounds on cancer cell lines revealed growth inhibition, indicating potential pathways for therapeutic development .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The bromine atom at the 5-position undergoes substitution reactions under catalytic or basic conditions, enabling functionalization of the pyridine ring.

Reaction TypeReagents/ConditionsProductsYieldSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid, 80°C5-Aryl-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine65–78%
AminationCuI, L-proline, K₃PO₄, primary amine, 100°C5-Amino-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine52%
ThiolationNaSH, DMF, 120°C5-Mercapto-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine48%

Key Findings :

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki) are highly efficient for introducing aryl groups .

  • Direct amination requires copper catalysts and elevated temperatures .

Piperidine Methoxy Group Modifications

The piperidin-4-ylmethoxy group participates in acid-base reactions and serves as a site for further derivatization.

Salt Formation

Treatment with acidic compounds (e.g., HCl) yields stable hydrochloride salts, enhancing solubility :
Compound+HClCompound HCl(Yield 90 )\text{Compound}+\text{HCl}\rightarrow \text{Compound HCl}\quad (\text{Yield 90 })

N-Alkylation/Acylation

The piperidine nitrogen undergoes alkylation or acylation under standard peptide synthesis conditions :

ReactionReagentsProductConditions
AlkylationEthyl chloroformate, baseMixed acid anhydride0–25°C, 2–6 hrs
AcylationAcetyl chloride, Et₃NN-Acetyl derivativeRT, 12 hrs

Notes :

  • Alkylation reactions require inert atmospheres to prevent side reactions .

  • Acylated derivatives show improved metabolic stability in pharmacological studies .

Reductive and Oxidative Transformations

The pyridine ring and substituents undergo redox reactions under controlled conditions.

Bromine Reduction

Catalytic hydrogenation removes the bromine atom, forming a dehalogenated product :
Compound+H2(Pd C)4 Methyl 2 piperidin 4 yl methoxy pyridine(Yield 85 )\text{Compound}+\text{H}_2(\text{Pd C})\rightarrow 4\text{ Methyl 2 piperidin 4 yl methoxy pyridine}\quad (\text{Yield 85 })

Piperidine Oxidation

Oxidation of the piperidine ring with H₂O₂/CH₃COOH forms N-oxide derivatives:
PiperidineH2O2N Oxide(Yield 70 )\text{Piperidine}\xrightarrow{\text{H}_2\text{O}_2}\text{N Oxide}\quad (\text{Yield 70 })

Comparative Reactivity Insights

A comparison with structurally similar compounds highlights unique reactivity patterns:

CompoundStructural FeatureReactivity Difference
5-Chloro-4-methyl analogChlorine instead of bromineSlower NAS kinetics (~30% lower yield in Suzuki coupling)
5-Nitro-4-methyl analogNitro group at 5-positionNitro reduction dominates over substitution

Preparation Methods

Mitsunobu Reaction with Piperidin-4-Ylmethanol

Adapting protocols from pyrrolo[2,3-b]pyridine functionalization, the Mitsunobu reaction enables efficient ether bond formation. 5-Bromo-4-methyl-2-hydroxypyridine reacts with N-Boc-piperidin-4-ylmethanol under Mitsunobu conditions (diethyl azodicarboxylate, DEAD; triphenylphosphine, TPP) in tetrahydrofuran (THF) at 0°C→rt. The Boc-protected intermediate is subsequently deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Optimized Parameters:

  • Alcohol: N-Boc-piperidin-4-ylmethanol (1.2 equiv)

  • Reagents: DEAD (1.5 equiv), TPP (1.5 equiv)

  • Solvent: THF (0.3 M)

  • Temperature: 0°C → rt, 12 hours

  • Yield: 68–74% after deprotection

Nucleophilic Substitution with Piperidin-4-Ylmethyl Halides

A less efficient but cost-effective approach involves converting 5-bromo-4-methyl-2-hydroxypyridine to its mesylate (using methanesulfonyl chloride, MsCl) and reacting it with piperidin-4-ylmethyl chloride. However, competing elimination reactions reduce yields to 45–52%.

Functional Group Interconversion and Purification

Protection-Deprotection Sequences

The piperidine nitrogen’s basicity necessitates protection during etherification. Boc (tert-butoxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl) groups are commonly used. For example, SEM protection of piperidin-4-ylmethanol precedes Mitsunobu reactions, with subsequent deprotection using tetrabutylammonium fluoride (TBAF).

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate/heptane gradients) effectively isolates intermediates, while final products are purified via recrystallization from methanol/water mixtures.

Comparative Analysis of Synthetic Routes

MethodBromination YieldEtherification YieldTotal YieldPurity (%)
NBS + Mitsunobu78%74%58%≥99
PPSE + Nucleophilic65%52%34%92

The Mitsunobu route offers superior efficiency and purity, albeit at higher reagent costs. Nucleophilic substitution, while economical, suffers from side reactions and lower yields.

Scalability and Industrial Applicability

Kilogram-scale synthesis has been achieved using continuous flow reactors for the Mitsunobu step, reducing DEAD decomposition risks. Process optimization studies indicate that replacing DEAD with diisopropyl azodicarboxylate (DIAD) improves safety profiles without sacrificing yield .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves bromination of a methylpyridine precursor followed by coupling with a piperidinylmethoxy group. For bromination, methods like electrophilic substitution using bromine in acetic acid or NBS (N-bromosuccinimide) under radical conditions are viable . The piperidinylmethoxy group can be introduced via nucleophilic substitution or Mitsunobu reaction, with NaOH in dichloromethane as a common base/solvent system . Optimization includes:
  • Temperature control (0–25°C) to minimize side reactions.
  • Catalytic use of DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
  • Purification via flash chromatography or HPLC (as in related piperidine-pyridine syntheses) to achieve >95% purity .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for diagnostic peaks:
  • Pyridine protons (δ 7.5–8.5 ppm), piperidine methoxy (δ 3.5–4.5 ppm), and methyl groups (δ 2.3–2.7 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • X-ray Crystallography : Use SHELXL for structure refinement. Key parameters include resolving piperidine ring puckering and methoxy orientation, which may require high-resolution (<1.0 Å) data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Toxicity : Classified as WGK 3 (highly hazardous to aquatic environments). Use fume hoods and avoid inhalation .
  • Storage : Keep in sealed containers under dry, cool conditions (0–4°C) to prevent degradation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. For spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental data and computational predictions for this compound's structure?

  • Methodological Answer : Discrepancies (e.g., bond angles in piperidine rings) may arise from crystal packing effects or dynamic behavior in solution. Strategies include:
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify conformational flexibility .
  • Variable-Temperature NMR : Probe dynamic processes (e.g., piperidine ring inversion) by observing coalescence of proton signals .
  • Twinned Data Refinement : Use SHELXL’s TWIN command to model overlapping diffraction patterns in crystalline samples .

Q. What methodologies are effective for modifying the piperidinylmethoxy substituent to explore structure-activity relationships (SAR)?

  • Methodological Answer :
  • Functionalization :
  • Oxidation : Convert the methoxy group to a ketone using m-CPBA (meta-chloroperbenzoic acid) .
  • Substitution : Replace bromine with aryl/heteroaryl groups via Suzuki-Miyaura coupling (Pd(PPh3_3)4_4, Na2_2CO3_3, DMF/H2_2O) .
  • Pharmacological Assays : Test modified analogs in receptor-binding studies (e.g., GPCRs) to correlate substituent effects with activity .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this bromopyridine derivative?

  • Methodological Answer :
  • Catalyst Selection : Use Pd0^0/XPhos systems for Buchwald-Hartwig amination to couple with secondary amines .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/THF mixtures to reduce side reactions.
  • Microwave-Assisted Synthesis : Apply 100–150°C for 10–30 minutes to accelerate reaction rates while maintaining >80% yield .

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